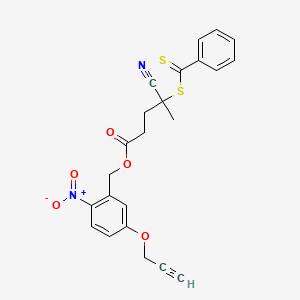
Amphotericin B (trihydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphotericin B (trihydrate) is a polyene antifungal medication primarily used to treat serious fungal infections and leishmaniasis. It is derived from the bacterium Streptomyces nodosus and is known for its broad-spectrum antifungal activity. Amphotericin B (trihydrate) works by binding to ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and ultimately fungal cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amphotericin B (trihydrate) is typically synthesized through a complex fermentation process involving the bacterium Streptomyces nodosus. The fermentation broth is extracted and purified to isolate Amphotericin B. The compound is then crystallized to obtain the trihydrate form .
Industrial Production Methods
Industrial production of Amphotericin B (trihydrate) involves large-scale fermentation using optimized strains of Streptomyces nodosus. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes multiple extraction and purification steps, including solvent extraction, precipitation, and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Amphotericin B (trihydrate) undergoes various chemical reactions, including:
Oxidation: Amphotericin B can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the double bonds present in the polyene structure of Amphotericin B.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups of Amphotericin B.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Amphotericin B with modified antifungal properties. These derivatives are often studied for their potential therapeutic benefits and reduced toxicity .
Scientific Research Applications
Amphotericin B (trihydrate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyene macrolides and their chemical properties.
Biology: Employed in research on fungal cell membrane structure and function.
Medicine: Extensively used in the treatment of systemic fungal infections and leishmaniasis.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
Mechanism of Action
Amphotericin B (trihydrate) exerts its antifungal effects by binding to ergosterol, a crucial component of fungal cell membranes. This binding disrupts the membrane’s integrity, forming pores that lead to the leakage of essential intracellular components, ultimately causing fungal cell death. The primary molecular target is ergosterol, and the pathway involves membrane disruption and ion leakage .
Comparison with Similar Compounds
Similar Compounds
Nystatin: Another polyene antifungal with a similar mechanism of action but is primarily used for topical infections.
Natamycin: Used mainly in the food industry as a preservative due to its antifungal properties.
Amphotericin A: Almost identical to Amphotericin B but has little antifungal activity.
Uniqueness
Amphotericin B (trihydrate) is unique due to its broad-spectrum antifungal activity and its ability to treat systemic infections. Unlike Nystatin and Natamycin, which are used for topical applications and food preservation, respectively, Amphotericin B is effective against a wide range of systemic fungal infections, making it a critical drug in clinical settings .
Properties
Molecular Formula |
C47H79NO20 |
|---|---|
Molecular Weight |
978.1 g/mol |
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;trihydrate |
InChI |
InChI=1S/C47H73NO17.3H2O/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;;;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;;;/m0.../s1 |
InChI Key |
QEWGLCMWTBNETQ-KCPNHEJKSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)



![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)

![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)

![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)

